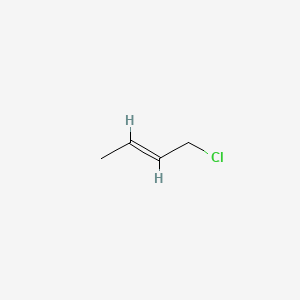1-Chloro-2-butene
CAS No.: 4894-61-5
Cat. No.: VC8468213
Molecular Formula: C4H7Cl
Molecular Weight: 90.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4894-61-5 |
|---|---|
| Molecular Formula | C4H7Cl |
| Molecular Weight | 90.55 g/mol |
| IUPAC Name | (E)-1-chlorobut-2-ene |
| Standard InChI | InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ |
| Standard InChI Key | YTKRILODNOEEPX-NSCUHMNNSA-N |
| Isomeric SMILES | C/C=C/CCl |
| SMILES | CC=CCCl |
| Canonical SMILES | CC=CCCl |
| Boiling Point | 80.69999999999999 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Chloro-2-butene is an unsaturated organochlorine compound with a four-carbon chain featuring a double bond between the second and third carbons and a chlorine atom attached to the first carbon. This structure confers significant stereoelectronic effects, influencing its reactivity in substitution and addition reactions. The IUPAC name, 1-chlorobut-2-ene, reflects this arrangement, while common synonyms include crotyl chloride and γ-methallyl chloride .
Physicochemical Properties
Key physical properties of 1-chloro-2-butene are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Chloro-2-Butene
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 90.551 g/mol | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 84.5 ± 0.0 °C | |
| Melting Point | -65 °C | |
| Flash Point | -15.0 ± 0.0 °C | |
| Enthalpy of Formation (ΔfH°) | -49.37 kJ/mol (gas phase) |
The low flash point highlights its flammability, necessitating stringent handling protocols . The enthalpy of formation, measured via equilibrium methods, provides critical insights into its stability and reactivity in gas-phase reactions .
Synthesis and Production
Laboratory-Scale Synthesis
The chlorination of 2-butene is the primary method for synthesizing 1-chloro-2-butene. This reaction typically employs chlorine gas () in the presence of Lewis acid catalysts such as ferric chloride () or aluminum chloride (). The mechanism proceeds via electrophilic addition, where the chlorine atom attaches to the less substituted carbon (Markovnikov addition), followed by dehydrohalogenation to form the allylic chloride .
Alternative routes include the hydrochlorination of 1,3-butadiene under controlled conditions, though this method is less common due to competing polymerization side reactions.
Industrial Manufacturing
Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control (-30°C to +30°C) and minimize side reactions such as dichlorination or oligomerization. Catalytic systems using cuprous chloride () or triethylamine hydrochloride () enhance selectivity and yield, achieving conversions exceeding 85% under optimized conditions.
Thermodynamic and Kinetic Behavior
Phase Transition Data
The boiling point of 1-chloro-2-butene, 357.4 K (84.3°C), aligns with values reported by Vernon (1954), with an uncertainty of ±1 K . This property is critical for distillation and purification processes, particularly in separating the compound from reaction mixtures containing higher-boiling byproducts.
Reaction Thermochemistry
The standard enthalpy of formation () in the gas phase, -49.37 kJ/mol, was determined via equilibrium measurements by Levanova et al. (1974) . This exothermic value indicates relative stability compared to other chlorinated alkenes, though the compound remains reactive due to the allylic chloride moiety.
Chemical Reactivity and Applications
Alkylation Reactions
1-Chloro-2-butene serves as an alkylating agent in Friedel-Crafts reactions, where it introduces the crotyl group () into aromatic rings. For example, its reaction with benzene in the presence of yields 4-phenyl-1-butene, a precursor to styrene derivatives .
Polymerization
The compound participates in radical-initiated polymerization, forming polycrotyl chloride. This polymer exhibits moderate thermal stability and is explored for specialty coatings, though commercial adoption remains limited due to competition from more stable polymers like PVC .
Nucleophilic Substitution
The allylic chlorine atom is susceptible to nucleophilic displacement. Reactions with hydroxide ions produce 2-buten-1-ol, while amines yield allylic amines, valuable intermediates in pharmaceutical synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume